molecular formula C12H8ClNO B1293609 2-(4-Chlorobenzoyl)pyridine CAS No. 6318-51-0

2-(4-Chlorobenzoyl)pyridine

Cat. No. B1293609
CAS RN: 6318-51-0
M. Wt: 217.65 g/mol
InChI Key: KHXSJSBQIWAIEG-UHFFFAOYSA-N
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Description

2-(4-Chlorobenzoyl)pyridine is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are characterized by a pyridine ring, which is a heterocyclic aromatic organic compound with the chemical formula C5H5N. The pyridine ring is known to confer various chemical properties to the molecules it is part of, including basicity and the ability to coordinate to metal centers in various complexes.

Synthesis Analysis

The synthesis of pyridine derivatives can be complex and often involves multiple steps. For example, the synthesis of a related compound, 2,6-bis[4-(3,4-dicarboxyphenoxy)benzoyl]pyridine dianhydride, involves a nitro displacement reaction followed by acidic hydrolysis and cyclodehydration . Another related compound, 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, is synthesized from nicotinamide through Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis . These methods highlight the complexity and versatility of synthetic approaches to pyridine derivatives.

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be quite diverse. For instance, the crystal structure of a cobalt complex with 4-(4-chlorobenzyl)pyridine ligands shows octahedral coordination by thiocyanato anions and chlorobenzylpyridine ligands . Another example is the 2-Amino-4-(4-chlorophenyl)-4H-chromeno[8,7-b]pyridine-3-carbonitrile, which has a planar chromeno[8,7-b]pyridine residue and a chlorobenzene ring attached at an angle . These structures demonstrate the ability of pyridine derivatives to form complex and varied molecular geometries.

Chemical Reactions Analysis

Pyridine derivatives can participate in a variety of chemical reactions. The compounds can act as ligands in coordination complexes, as seen in the cobalt complex that exhibits slow magnetic relaxations and a metamagnetic transition . The reactivity of these compounds can be influenced by the substituents on the pyridine ring, which can alter the electronic and steric properties of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For example, polyimides derived from pyridine-containing monomers exhibit good solubility in aprotic solvents, high thermal stability, and excellent mechanical properties . The presence of the pyridine moiety in the main chain of these polymers contributes to their low dielectric constants. Similarly, the crystal packing of 2-Amino-4-(4-chlorophenyl)-4H-chromeno[8,7-b]pyridine-3-carbonitrile is influenced by hydrogen bonding and Cl...Cl contacts, which affect the material's solid-state properties .

Scientific Research Applications

Radioprotective Agents

  • Research Context: Pyridine derivatives, similar to 2-(4-Chlorobenzoyl)pyridine, have been evaluated for their potential as radioprotective agents. These compounds, particularly those with sulfur functional groups, were tested for their ability to protect against radiation damage.
  • Findings: It was found that derivatives like 2-(2-Pyridyl)ethanethiol showed some radioprotective action, though they were less effective than 2-pyridinemethanethiol. Additionally, substitution of the pyridine ring by chlorine resulted in compounds with inferior radioprotective properties compared to 2-pyridinemethanethiol.
  • Source: (Barnes et al., 1988).

Antimicrobial Activities

  • Research Context: Studies on pyridine-2-carboxylic acid and its derivatives, including 4-chloro-pyridine-2-carboxylic acid (a compound related to 2-(4-Chlorobenzoyl)pyridine), have been conducted to understand their antimicrobial properties.
  • Findings: These compounds demonstrated significant antibacterial activities against both Gram-positive and Gram-negative bacteria. Furthermore, they also showed potent antifungal activities against yeast strains.
  • Source: (Tamer et al., 2018).

Photocatalytic Degradation

  • Research Context: The degradation and mineralization of pyridine derivatives, including chlorinated pyridines, have been studied in the context of environmental remediation.
  • Findings: The photolytic/photocatalytic degradation of these compounds, such as 2-chloropyridine, was examined. Factors like pH and the presence of radical scavengers significantly influenced the degradation process.
  • Source: (Stapleton et al., 2010).

Anticholinesterase Potential

  • Research Context: Imidazo[1,2-a]pyridine-based compounds, which are structurally related to 2-(4-Chlorobenzoyl)pyridine, have been synthesized and evaluated for their potential in treating heart and circulatory failures.
  • Findings: Certain derivatives showed strong anticholinesterase inhibition, suggesting potential therapeutic uses in pharmaceuticals targeting these biological pathways.
  • Source: (Kwong et al., 2019).

Safety and Hazards

2-(4-Chlorobenzoyl)pyridine may cause skin and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If skin irritation occurs, medical advice or attention should be sought .

properties

IUPAC Name

(4-chlorophenyl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8ClNO/c13-10-6-4-9(5-7-10)12(15)11-3-1-2-8-14-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHXSJSBQIWAIEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50212530
Record name (4-Chlorophenyl) 2-pyridyl ketone
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Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-(4-Chlorobenzoyl)pyridine

CAS RN

6318-51-0
Record name (4-Chlorophenyl)-2-pyridinylmethanone
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Record name 2-(4-Chlorobenzoyl)pyridine
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Record name (4-Chlorophenyl) 2-pyridyl ketone
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Record name (4-chlorophenyl) 2-pyridyl ketone
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Record name 2-(4-CHLOROBENZOYL)PYRIDINE
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Synthesis routes and methods

Procedure details

164 G. (0.55 mol) of sodium dichromate was added to a stirred solution of 101 g. (0.5 mol) of 2-(p-chlorobenzyl)-pyridine in 450 ml. of acetic acid and the resulting mixture was stirred and refluxed for 3 hrs. The resulting dark green solution was cooled and poured into 1500 ml. of cold water. The precipitate which resulted was collected, washed with water and air dried to yield 2-(4-chlorobenzoyl)pyridine as white microprisms, mp. 62°-64° C. (ligroin).
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0.55 mol
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0.5 mol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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